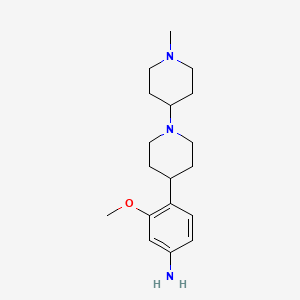![molecular formula C16H23NO B13978040 4-[1-(4-tert-Butylphenyl)ethenyl]morpholine CAS No. 852816-30-9](/img/structure/B13978040.png)
4-[1-(4-tert-Butylphenyl)ethenyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(4-tert-Butylphenyl)ethenyl]morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a 4-tert-butylphenyl group and an ethenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-tert-Butylphenyl)ethenyl]morpholine typically involves the reaction of 4-tert-butylphenylacetylene with morpholine under specific conditions. The reaction is often catalyzed by palladium-based catalysts, such as Pd(dppf)Cl2, in the presence of a base like potassium carbonate (K2CO3) and a solvent like isopropanol (i-PrOH). The reaction mixture is usually refluxed until a stable conversion is achieved .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-[1-(4-tert-Butylphenyl)ethenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-tert-butylbenzaldehyde, while reduction may produce 4-[1-(4-tert-butylphenyl)ethyl]morpholine.
科学研究应用
4-[1-(4-tert-Butylphenyl)ethenyl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-[1-(4-tert-Butylphenyl)ethenyl]morpholine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-tert-Butylacetophenone: A structurally related compound with similar functional groups.
4-tert-Butylphenol: Another related compound with a tert-butyl group attached to a phenol ring.
Uniqueness
4-[1-(4-tert-Butylphenyl)ethenyl]morpholine is unique due to the presence of both a morpholine ring and an ethenyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
852816-30-9 |
|---|---|
分子式 |
C16H23NO |
分子量 |
245.36 g/mol |
IUPAC 名称 |
4-[1-(4-tert-butylphenyl)ethenyl]morpholine |
InChI |
InChI=1S/C16H23NO/c1-13(17-9-11-18-12-10-17)14-5-7-15(8-6-14)16(2,3)4/h5-8H,1,9-12H2,2-4H3 |
InChI 键 |
GJARUHMKYGWUQG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=C)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


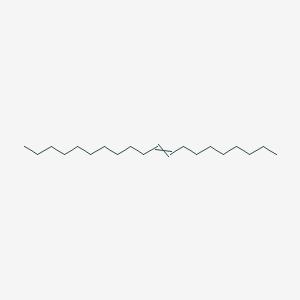
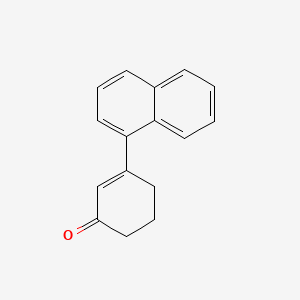
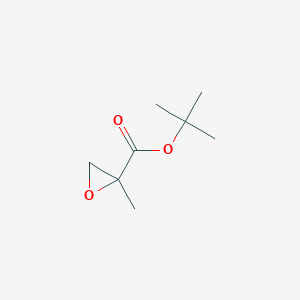

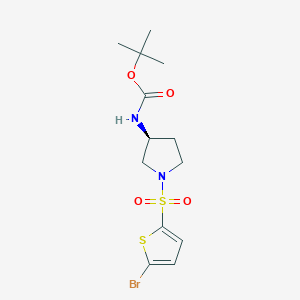
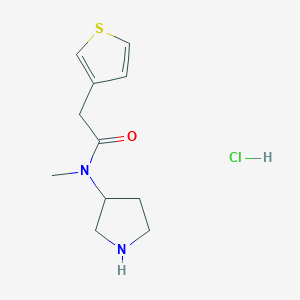
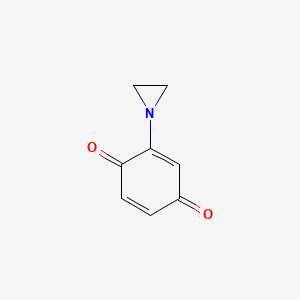

![1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol](/img/structure/B13978001.png)

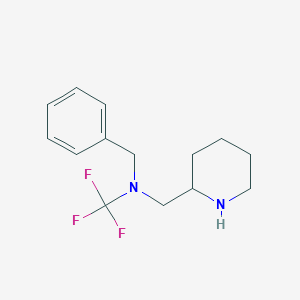
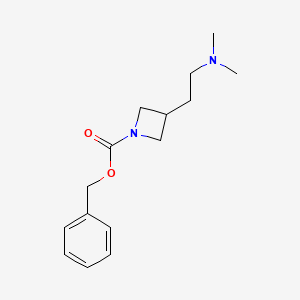
![4-(5-Hydroxymethyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13978050.png)
